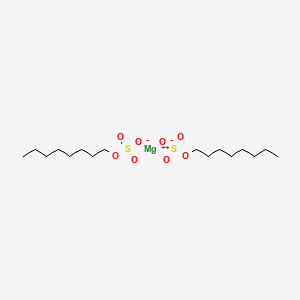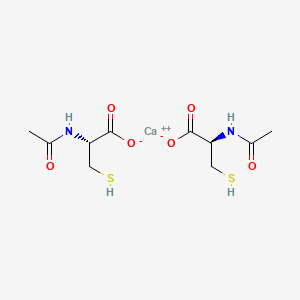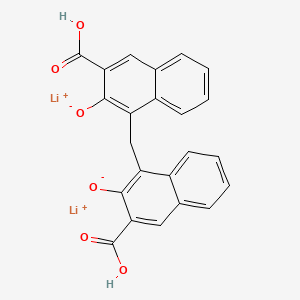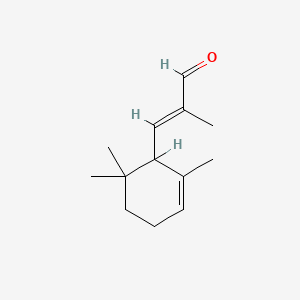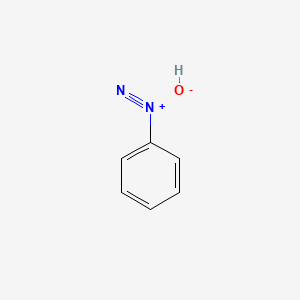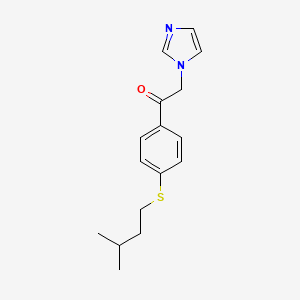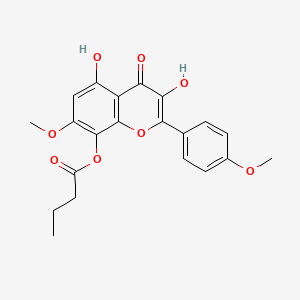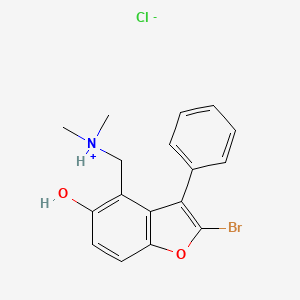![molecular formula C30H32Cl6N6Sn B13763383 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride CAS No. 60911-92-4](/img/structure/B13763383.png)
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the preparation of azo dyes. The compound consists of a diazonium group attached to a benzene ring, which is further substituted with a benzyl(ethyl)amino group. The tin(4+) and hexachloride components provide stability to the diazonium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions are usually maintained at low temperatures to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The aromatic amine is first dissolved in an aqueous solution of hydrochloric acid, followed by the addition of sodium nitrite. The reaction mixture is kept at a low temperature to ensure the stability of the diazonium salt. The resulting diazonium salt is then treated with tin(4+) chloride to form the final product .
化学反応の分析
Types of Reactions
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The diazonium salt can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Nitrous Acid: Used for the initial diazotization step.
Copper Catalysts: Employed in Sandmeyer reactions to facilitate substitution.
Alkaline Solutions: Used in coupling reactions to form azo compounds.
Major Products
Aryl Halides: Formed through substitution reactions.
Azo Compounds: Produced via coupling reactions with phenols or aromatic amines.
科学的研究の応用
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt that undergoes similar reactions but lacks the additional benzyl(ethyl)amino group.
4-[benzyl(ethyl)amino]benzenediazonium Zinc Chloride: Another diazonium salt with similar reactivity but different counterions.
Uniqueness
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride is unique due to the presence of the tin(4+) and hexachloride components, which provide additional stability to the diazonium salt. This stability allows for a wider range of reactions and applications compared to simpler diazonium salts .
特性
CAS番号 |
60911-92-4 |
|---|---|
分子式 |
C30H32Cl6N6Sn |
分子量 |
808.0 g/mol |
IUPAC名 |
4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride |
InChI |
InChI=1S/2C15H16N3.6ClH.Sn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;;;/h2*3-11H,2,12H2,1H3;6*1H;/q2*+1;;;;;;;+4/p-6 |
InChIキー |
DITILNYZHMQBMM-UHFFFAOYSA-H |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
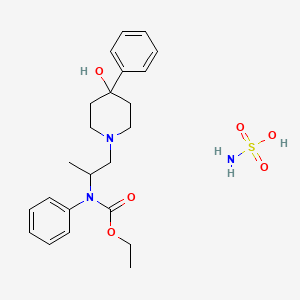
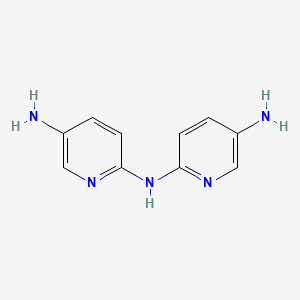
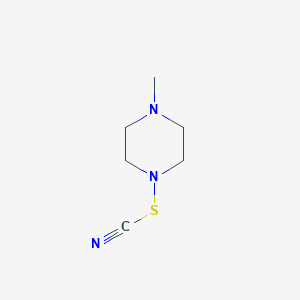
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
